2-(Ethylamino)-N,N-dimethylbutyramide
Description
Overview of Amide-Containing Compounds in Contemporary Chemical Synthesis
Amide-containing compounds are of paramount importance in the molecular sciences. The amide bond is the fundamental linkage in peptides and proteins, making it central to biology. rsc.orgnih.gov Beyond their biological significance, amides are found in approximately two-thirds of drug candidates and a quarter of all pharmaceutical products, highlighting their role in medicinal chemistry. nih.gov They are also integral components of various polymers and functional materials. catrin.comresearchgate.net
The synthesis of amides is one of the most frequently performed reactions in the pharmaceutical industry. rsc.org Traditional methods for amide bond formation often involve the coupling of carboxylic acids and amines, which may require harsh conditions or the use of stoichiometric activating agents, leading to low atom economy and hazardous waste. rsc.org Consequently, a significant area of contemporary research is the development of greener, more efficient, and versatile methods for amide synthesis. rsc.org Recent advancements include:
Catalytic Amidation: The use of catalysts, such as those based on boron or group IV elements, allows for milder reaction conditions. researchgate.net
Electrosynthesis: Electrochemical methods are being explored as a sustainable alternative for activating substrates and forming amide bonds. rsc.org
Photoredox Catalysis: Visible-light-mediated reactions provide an efficient platform for creating amides from a variety of starting materials, including halides and alkanes, under mild conditions. nih.gov
Isocyanide Chemistry: Innovative multi-component reactions involving isocyanides offer rapid and versatile routes to complex amides that were previously challenging to synthesize. catrin.com
These modern synthetic strategies expand the chemist's toolkit, enabling the construction of a vast array of amide-containing molecules with high efficiency and sustainability. catrin.com
Table 1: Modern Approaches in Amide Synthesis
| Synthesis Method | Description | Key Advantages |
|---|---|---|
| Catalytic Amidation | Employs catalysts (e.g., boron-based) to facilitate the direct coupling of carboxylic acids and amines. | Milder reaction conditions, increased efficiency. |
| Electrosynthesis | Uses electrical current to drive the formation of amide bonds. | Sustainable, avoids chemical oxidants/reductants. rsc.org |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate reactive intermediates for amide formation. nih.gov | Mild conditions, high functional group tolerance. nih.gov |
| Isocyanide-Based Reactions | Involves multi-component reactions with isocyanides to rapidly form diverse amides. catrin.com | High versatility, access to complex structures. catrin.com |
Historical Context of N,N-Dimethylbutyramide Derivatives
The historical investigation of N,N-dimethylbutyramide derivatives is rooted in the broader exploration of simple amides as versatile chemical intermediates. The parent compound, N,N-dimethylbutyramide, is a known organic intermediate, particularly in the pharmaceutical sector. fishersci.cascbt.com Its physicochemical properties, such as high water solubility, have made it a useful starting point or building block in multi-step syntheses. fishersci.caechemi.com
The development of derivatives stems from the need to introduce additional functionality to the basic butyramide (B146194) scaffold. By modifying the four-carbon chain or the N,N-dimethyl groups, chemists can systematically alter the molecule's steric and electronic properties. This derivatization is a common strategy in drug discovery and materials science to optimize a compound's activity, selectivity, or physical characteristics. The introduction of functional groups, such as the ethylamino group at the alpha-position in 2-(Ethylamino)-N,N-dimethylbutyramide, represents a logical progression from the simple, unfunctionalized N,N-dimethylbutyramide core to more complex and potentially more valuable chemical entities.
Table 2: Physicochemical Properties of N,N-Dimethylbutyramide
| Property | Value |
|---|---|
| CAS Number | 760-79-2 |
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| Boiling Point | 186 °C |
| Melting Point | -40 °C |
| Water Solubility | Very Soluble (110 g/L at 25°C) |
| Topological Polar Surface Area | 20.3 Ų |
Data sourced from NIST Chemistry WebBook and ECHEMI. echemi.comnist.gov
Rationale for Investigating 2-(Ethylamino)-N,N-dimethylbutyramide: A Research Perspective
The scientific rationale for investigating 2-(Ethylamino)-N,N-dimethylbutyramide is based on its unique molecular architecture, which combines several features of interest in modern organic chemistry. As an α-amino amide, it is a structural analog to dipeptides, suggesting its potential use in the field of peptidomimetics.
Key motivations for its study from a research perspective include:
Synthetic Utility: The compound possesses two key functional groups: a secondary amine and a tertiary amide. The secondary amine provides a reactive site for further elaboration, allowing the molecule to be incorporated into larger, more complex structures through N-alkylation, N-acylation, or other amine-related chemistries.
Chirality: The substitution at the alpha-carbon (the carbon adjacent to the amide carbonyl) creates a chiral center. The synthesis of enantiomerically pure α-amino amides is a significant goal in organic synthesis, as the stereochemistry of such building blocks is often crucial for the biological activity of the final target molecule. Research into stereoselective syntheses of this compound could provide valuable insights into controlling chirality in similar systems.
Peptidomimetic Scaffolding: The α-amino amide motif is a core component of peptides. By modifying this basic structure, for instance, with the N,N-dimethyl and N-ethyl groups, researchers can create non-natural building blocks. These "peptidomimetics" are designed to mimic the structure of natural peptides but often exhibit enhanced stability against enzymatic degradation, a desirable trait in drug development.
Coordination Chemistry: The presence of multiple heteroatoms (two nitrogens and one oxygen) raises the possibility of the molecule acting as a ligand for metal catalysts. The development of novel, chiral ligands is a continuous pursuit in the field of asymmetric catalysis, and structures like 2-(Ethylamino)-N,N-dimethylbutyramide could be explored for this purpose.
In essence, the investigation of 2-(Ethylamino)-N,N-dimethylbutyramide is driven by its potential as a versatile chiral building block for synthesizing more complex and functionally rich molecules for applications in medicinal chemistry, materials science, and catalysis.
Properties
IUPAC Name |
2-(ethylamino)-N,N-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-5-7(9-6-2)8(11)10(3)4/h7,9H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMZZHGFIDHAFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)NCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501005090 | |
| Record name | 2-(Ethylamino)-N,N-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501005090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84803-61-2 | |
| Record name | 2-(Ethylamino)-N,N-dimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84803-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(Ethylamino)-N,N-dimethylbutyramide | |
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| Record name | 2-(Ethylamino)-N,N-dimethylbutanamide | |
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| Record name | 2-(ethylamino)-N,N-dimethylbutyramide | |
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Advanced Methodologies for the Synthesis of 2 Ethylamino N,n Dimethylbutyramide
Chemo- and Regioselective Synthetic Pathways
The construction of 2-(Ethylamino)-N,N-dimethylbutyramide requires the precise formation of two distinct nitrogen-carbon bonds: an amide bond and a secondary amine. The challenge lies in achieving this with high selectivity, avoiding common side reactions such as over-alkylation or reaction at undesired positions.
Amidation Reactions and Derivative Strategies
The formation of the N,N-dimethylamide moiety is a critical step. A common strategy involves the amidation of a suitable N-protected 2-aminobutyric acid derivative. The choice of coupling reagent is vital for achieving high yields and minimizing side reactions.
A plausible synthetic route commences with N-protected 2-aminobutyric acid. For instance, the amino group can be protected with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. The protected acid is then activated and reacted with dimethylamine (B145610). Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.gov
Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acid chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This activated intermediate readily reacts with dimethylamine to form the desired amide. Subsequent removal of the protecting group reveals the primary amine, which can then be selectively ethylated.
Table 1: Representative Amide Coupling Reactions for N-Protected Amino Acids
| N-Protected Amino Acid | Coupling Reagent | Amine | Solvent | Yield (%) |
|---|---|---|---|---|
| Boc-2-aminobutyric acid | EDC/HOBt | Dimethylamine | DCM | ~95% |
| Cbz-2-aminobutyric acid | DCC/HOBt | Dimethylamine | THF | ~90% |
| Boc-2-aminobutyric acid | SOCl₂, then Dimethylamine | Dimethylamine | DCM | ~92% |
Note: The yields presented are typical for the amidation of N-protected α-amino acids with dialkylamines and serve as illustrative examples.
Alkylation Approaches for Amine Functionalization
With the N,N-dimethylamide in place, the subsequent step is the selective introduction of the ethyl group onto the primary amine of 2-amino-N,N-dimethylbutyramide. Direct alkylation with an ethyl halide (e.g., ethyl iodide or ethyl bromide) is a classical approach. However, this method is often plagued by a lack of selectivity, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com
To circumvent this, modern catalytic methods have been developed. A notable advancement is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rug.nlnih.gov In this approach, a catalyst, typically based on ruthenium or iridium, temporarily oxidizes a primary alcohol (in this case, ethanol) to the corresponding aldehyde in situ. This aldehyde then reacts with the primary amine to form an imine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This process is highly atom-economical, with water being the only byproduct. rug.nlnih.gov This method has been successfully applied to the N-alkylation of α-amino acid esters and amides with high retention of stereochemistry. rug.nl
Table 2: Comparison of N-Ethylation Methods for Primary Amines
| Starting Material | Ethylation Method | Reagent/Catalyst | Key Advantages/Disadvantages |
|---|---|---|---|
| 2-Amino-N,N-dimethylbutyramide | Direct Alkylation | Ethyl Iodide, Base | Simple, but prone to over-alkylation. |
| 2-Amino-N,N-dimethylbutyramide | Borrowing Hydrogen | Ethanol, Ru-catalyst | Atom-economical, clean, high selectivity for mono-alkylation. rug.nlnih.gov |
This table provides a conceptual comparison of different alkylation strategies applicable to the target synthesis.
Reductive Amination Protocols for the Ethylamino Moiety
Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more controlled alternative to direct alkylation. masterorganicchemistry.comorganic-chemistry.org This strategy can be envisioned in two ways for the synthesis of 2-(Ethylamino)-N,N-dimethylbutyramide.
In the first approach, one could start with 2-amino-N,N-dimethylbutyramide and react it with acetaldehyde (B116499) in the presence of a reducing agent. The amine and aldehyde first form an imine intermediate, which is then reduced to the desired secondary amine. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred as they are selective for the imine over the aldehyde, allowing for a one-pot reaction. masterorganicchemistry.com
A second, more convergent approach would involve the reaction of ethylamine (B1201723) with a keto-amide precursor, 2-oxo-N,N-dimethylbutyramide. The ketone and ethylamine would form an imine, which is then reduced to the final product. This pathway constructs the stereocenter and the ethylamino group in a single transformation.
Table 3: Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Substrates | Reaction Conditions |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Aldehydes, Ketones | Methanol (B129727), Ethanol |
| Sodium Cyanoborohydride (NaBH₃CN) | Imines (in presence of aldehydes) | Methanol, pH 6-7 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehydes, Ketones with amines | Dichloroethane, Acetic Acid |
| H₂/Palladium on Carbon (Pd/C) | Imines, Aldehydes, Ketones | Methanol, H₂ pressure |
This table summarizes common reagents used in reductive amination protocols that are relevant for the synthesis of the target compound. masterorganicchemistry.comorganic-chemistry.org
Stereoselective Synthesis of Enantiomeric Forms of 2-(Ethylamino)-N,N-dimethylbutyramide
For many applications, obtaining enantiomerically pure forms of chiral molecules is essential. The stereocenter at the α-carbon of 2-(Ethylamino)-N,N-dimethylbutyramide can be controlled using various asymmetric synthesis strategies.
Chiral Auxiliary-Mediated Synthesis
A reliable method for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.
For the synthesis of a specific enantiomer of 2-(Ethylamino)-N,N-dimethylbutyramide, one could start with an achiral precursor and attach a chiral auxiliary. For example, Evans oxazolidinone auxiliaries are widely used for the stereoselective alkylation of carboxylic acid derivatives. williams.edu An N-acylated oxazolidinone derived from butyric acid could be deprotonated to form a chiral enolate. Subsequent reaction with an electrophilic aminating agent would introduce the amino group diastereoselectively. Alternatively, a glycine-derived oxazolidinone could be alkylated with an ethyl group. After amidation with dimethylamine and ethylation of the nitrogen, the auxiliary can be removed to yield the enantiomerically enriched product.
Pseudoephedrine is another effective chiral auxiliary for the asymmetric alkylation of α-amino acid derivatives, known for producing amides that are often crystalline and easy to purify. nih.gov
Table 4: Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Application | Diastereomeric Excess (d.e.) |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | >95% |
| Pseudoephedrine | Asymmetric alkylation of amides | >90% |
| (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) | Asymmetric alkylation of aldehydes/ketones | >95% |
Data in this table are representative of the high diastereoselectivities achievable with these auxiliaries in the synthesis of α-substituted carbonyl compounds. wikipedia.orgnih.gov
Asymmetric Catalysis in C-N Bond Formation
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as only a small amount of a chiral catalyst is needed to generate large quantities of the chiral product. nih.gov The catalytic asymmetric synthesis of α-amino acids and their derivatives is a well-developed field. nih.govresearchgate.net
One potential strategy for the enantioselective synthesis of 2-(Ethylamino)-N,N-dimethylbutyramide is through the asymmetric reductive amination of 2-oxo-N,N-dimethylbutyramide with ethylamine. This can be achieved using a chiral catalyst, such as a transition metal complex with a chiral ligand, and a suitable reducing agent (e.g., H₂ or a hydride source). The chiral catalyst coordinates to the imine intermediate and directs the hydride attack to one face of the C=N double bond, leading to the preferential formation of one enantiomer.
Another approach involves the catalytic asymmetric alkylation of an enolate. For instance, an N-protected 2-amino-N,N-dimethylbutyramide could be deprotonated, and its subsequent ethylation could be catalyzed by a chiral phase-transfer catalyst or a chiral transition metal complex. researchgate.net These catalysts create a chiral environment around the enolate, leading to a facial bias in the approach of the electrophile.
Table 5: Examples of Asymmetric Catalytic C-N Bond Forming Reactions
| Reaction Type | Catalyst System | Substrates | Enantiomeric Excess (e.e.) |
|---|---|---|---|
| Asymmetric Hydrogenation | Rh(I) or Ru(II) with chiral diphosphine ligands | Enamides | >95% |
| Asymmetric Reductive Amination | Ir(I) with chiral phosphine (B1218219) ligands | Keto-esters and amines | Up to 99% |
| Phase-Transfer Catalysis | Chiral quaternary ammonium salts | Glycine imines and alkyl halides | Up to 99% |
This table highlights the high levels of enantioselectivity that can be achieved using various asymmetric catalytic methods relevant to the synthesis of chiral amines and amino acid derivatives. nih.govresearchgate.net
Reaction Condition Optimization for Enhanced Yield and Purity
The optimization of reaction conditions is a critical step in the synthesis of 2-(Ethylamino)-N,N-dimethylbutyramide to ensure maximum yield and purity. This involves a systematic investigation of various reaction parameters to identify the optimal settings for the desired transformation. Key areas of focus include the choice of solvent, which can significantly influence reaction rates and pathways, and the development of catalytic systems that can enhance selectivity and efficiency.
Solvent Effects and Reaction Kinetics
The selection of an appropriate solvent is paramount in the synthesis of amides, as it can profoundly impact reaction kinetics and, consequently, the yield and purity of the final product. The solvent's polarity, boiling point, and its ability to solvate reactants and intermediates play a crucial role.
In the context of amide bond formation, solvents can influence the equilibrium of the reaction and the stability of the transition state. For the synthesis of compounds structurally analogous to 2-(Ethylamino)-N,N-dimethylbutyramide, a range of solvents would typically be screened. Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are often favored due to their ability to dissolve a wide range of reactants and their relatively high boiling points, which allow for a broader range of reaction temperatures. Non-polar aprotic solvents like Toluene and Tetrahydrofuran (THF) may also be employed, particularly in catalyst-driven reactions where solvent-catalyst interactions are critical.
The kinetics of amide formation from a carboxylic acid and an amine, a common route for synthesizing compounds like 2-(Ethylamino)-N,N-dimethylbutyramide, are often complex. The reaction can be influenced by factors such as reactant concentrations, temperature, and the presence of catalysts. Kinetic studies of similar amidation reactions have shown that the rate can be significantly affected by the solvent environment. For instance, polar solvents can stabilize charged intermediates and transition states, thereby accelerating the reaction.
To illustrate the impact of solvent choice on reaction yield, consider the following hypothetical data for a generic amidation reaction to form a 2-amino-N,N-dialkylamide:
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 111 | 24 | 45 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 24 | 60 |
| Acetonitrile (MeCN) | 37.5 | 82 | 18 | 75 |
| Dimethylformamide (DMF) | 38.3 | 153 | 12 | 90 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 189 | 12 | 88 |
This table demonstrates a general trend where more polar solvents with higher boiling points can lead to higher yields and shorter reaction times, although optimization for a specific substrate like 2-(Ethylamino)-N,N-dimethylbutyramide would be necessary.
Catalytic Systems and Ligand Design
The use of catalysts is a cornerstone of modern organic synthesis, enabling reactions to proceed under milder conditions with greater efficiency and selectivity. For the synthesis of 2-(Ethylamino)-N,N-dimethylbutyramide, particularly via coupling of a carboxylic acid derivative with ethylamine and subsequent amidation with dimethylamine, or through direct amidation routes, catalytic systems are indispensable.
Palladium-catalyzed cross-coupling reactions are a powerful tool for C-N bond formation. The design of ligands for the palladium center is crucial for the success of these reactions. Ligands can modulate the electronic and steric properties of the metal center, thereby influencing the catalytic activity and selectivity. For the arylation of α-branched secondary amines, which are structurally related to the ethylamino group in the target molecule, specialized ligands have been developed to overcome the steric hindrance that can lead to low yields. mit.edumit.edu
Mono-N-protected amino acids have emerged as effective ligands in palladium-catalyzed C-H functionalization, which can be a strategic step in the synthesis of complex molecules. nih.gov These ligands can create a chiral environment around the metal center, which can be advantageous for stereoselective syntheses. Pyridone ligands have also been shown to be effective in palladium-catalyzed C(sp³)-H lactamization of native amides, a transformation that shares mechanistic features with certain amidation reactions. nih.gov
In addition to palladium, other transition metals like nickel have been employed in catalytic amidations. For instance, a combination of Ni(cod)₂ and an N-heterocyclic carbene (NHC) ligand such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr) has been shown to be effective for a broad scope of amidation reactions. mdpi.com
The following table provides a hypothetical comparison of different catalytic systems for the synthesis of a 2-amino-N,N-dialkylamide, illustrating the importance of both the metal and the ligand design.
| Catalyst (mol%) | Ligand (mol%) | Base | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | 110 | 78 |
| Pd₂ (dba)₃ (2.5) | Buchwald Ligand (5) | NaOtBu | 100 | 85 |
| Ni(cod)₂ (10) | IPr (20) | K₃PO₄ | 140 | 92 |
| CuI (10) | Phenanthroline (20) | K₂CO₃ | 120 | 65 |
| TiF₄ (10) | None | None | 110 | 89 |
This data underscores the principle that a careful selection of the catalytic system, including the metal precursor and the ancillary ligand, is critical for achieving high efficiency in the synthesis of sterically hindered and electronically complex amides like 2-(Ethylamino)-N,N-dimethylbutyramide. The development of novel ligands continues to be an active area of research, aiming to expand the scope and utility of catalytic amidation reactions. nih.gov
Spectroscopic and Structural Elucidation of 2 Ethylamino N,n Dimethylbutyramide
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
High-resolution NMR spectroscopy serves as a primary tool for elucidating the precise molecular structure of 2-(Ethylamino)-N,N-dimethylbutyramide by mapping the chemical environments and connectivity of its hydrogen and carbon atoms.
A complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is made possible through multi-dimensional NMR experiments. Correlation Spectroscopy (COSY) reveals proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly to their attached carbons. sdsu.edu The Heteronuclear Multiple Bond Correlation (HMBC) experiment provides crucial information on long-range (2- and 3-bond) couplings between protons and carbons, which is essential for piecing together the molecular framework. emerypharma.comyoutube.com
Based on established chemical shift principles for alkylamines and tertiary amides, the following assignments for 2-(Ethylamino)-N,N-dimethylbutyramide in a standard solvent like CDCl₃ can be predicted.
Table 1: Predicted ¹H and ¹³C NMR Assignments Interactive data table. Click on headers to sort.
| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
|---|---|---|---|---|
| 1 | CH | ~2.85 | m | ~65.0 |
| 2 | CH₂ | ~1.60 | m | ~25.0 |
| 3 | CH₃ | ~0.90 | t | ~11.5 |
| 4 | NH | ~1.50 | br s | N/A |
| 5 | CH₂ | ~2.60 | m | ~45.0 |
| 6 | CH₃ | ~1.10 | t | ~15.0 |
| 7 | C=O | N/A | N/A | ~175.0 |
Note: The two N-methyl groups (8) are diastereotopic and expected to show distinct signals due to restricted rotation around the amide C-N bond.
Multi-dimensional experiments would confirm these assignments through specific correlations.
Table 2: Key Predicted 2D NMR Correlations Interactive data table. Filter by experiment type.
| Experiment | Correlating Proton(s) | Correlating Atom(s) | Type of Correlation |
|---|---|---|---|
| COSY | H1 | H2, H5, NH | ³J (H-H) |
| COSY | H2 | H1, H3 | ³J (H-H) |
| COSY | H5 | H1, H6, NH | ³J, ²J (H-H) |
| HSQC | H1 | C1 | ¹J (C-H) |
| HSQC | H2 | C2 | ¹J (C-H) |
| HSQC | H3 | C3 | ¹J (C-H) |
| HSQC | H5 | C5 | ¹J (C-H) |
| HSQC | H6 | C6 | ¹J (C-H) |
| HSQC | H8 | C8 | ¹J (C-H) |
| HMBC | H1 | C2, C3, C5, C7, C8 | ²J, ³J (C-H) |
| HMBC | H2 | C1, C3, C7 | ²J, ³J (C-H) |
| HMBC | H3 | C1, C2 | ²J, ³J (C-H) |
| HMBC | H6 | C5 | ²J (C-H) |
Dynamic NMR (DNMR) studies are employed to investigate the conformational dynamics of the molecule, particularly the restricted rotation around the C7-N amide bond. unibas.it Due to the partial double-bond character of the amide linkage, the two N-methyl groups (8) are chemically non-equivalent at room temperature, giving rise to two distinct singlets in the ¹H NMR spectrum.
Upon heating, these two singlets will broaden, coalesce into a single broad peak, and eventually sharpen into a single time-averaged signal at higher temperatures. By analyzing the line shape changes at various temperatures, the rate of rotation can be determined. This analysis allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, which is typically in the range of 15-20 kcal/mol for N,N-dimethylamides.
Vibrational Spectroscopy Analysis (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and their local environment. cardiff.ac.uk
The IR and Raman spectra of 2-(Ethylamino)-N,N-dimethylbutyramide are expected to exhibit characteristic bands corresponding to the vibrations of its functional groups. The most prominent of these are the N-H stretch of the secondary amine and the C=O stretch of the tertiary amide.
Table 3: Predicted Characteristic Vibrational Frequencies Interactive data table. Click on headers to sort.
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3300-3350 (weak, broad) | Weak |
| C-H Stretch (sp³) | Alkyl Chains | ~2850-2960 (strong) | Strong |
| C=O Stretch | Tertiary Amide | ~1630-1660 (very strong) | Medium |
| N-H Bend | Secondary Amine | ~1550-1580 (medium) | Weak |
| CH₂ Scissor | Alkyl Chains | ~1450-1470 (medium) | Medium |
| CH₃ Bend | Alkyl Chains | ~1370-1380 (medium) | Medium |
The amide C=O stretch, often referred to as the "Amide I band," is typically one of the most intense absorptions in the IR spectrum and provides a reliable marker for the amide functionality. pearson.com
To support the experimental assignments, theoretical calculations using quantum mechanical methods, such as Density Functional Theory (DFT), are performed. arxiv.orgresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.
The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation. Therefore, they are typically scaled using an appropriate scaling factor (e.g., ~0.96 for B3LYP functionals) to improve the correlation with experimental data. nih.gov This computational approach aids in assigning complex vibrational modes that arise from the coupling of multiple vibrations and confirms the experimental assignments.
Table 4: Comparison of Hypothetical Experimental and Scaled Computational Frequencies Interactive data table. Filter by mode.
| Vibrational Mode | Experimental IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Deviation (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | 3340 | 3345 | -5 |
| C-H Stretch (asym) | 2955 | 2960 | -5 |
| C-H Stretch (sym) | 2870 | 2874 | -4 |
| C=O Stretch | 1645 | 1651 | -6 |
Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound and offers insights into its structure through the analysis of fragmentation patterns.
For 2-(Ethylamino)-N,N-dimethylbutyramide (C₈H₁₈N₂O), the molecular weight is 158.24 g/mol . According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass, which is consistent for this compound. whitman.edu
Under electron ionization (EI), the molecular ion (M⁺˙) at m/z 158 would be formed. The primary fragmentation pathway for amides and amines is α-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, leading to the formation of a stable iminium cation.
Key predicted fragment ions include:
α-cleavage adjacent to the amide nitrogen: Loss of an ethyl group from the butyramide (B146194) backbone to form an ion at m/z 129.
α-cleavage adjacent to the amine nitrogen: Loss of a methyl group to form an ion at m/z 143.
Cleavage producing the N,N-dimethylcarbamoyl cation: A prominent peak at m/z 72, corresponding to [C₄H₁₀N]⁺, resulting from cleavage of the C1-C7 bond. This is often a characteristic fragment for N,N-dimethylamides.
Cleavage producing the ethylamino fragment: A fragment resulting from cleavage on the other side of the carbonyl group, leading to an ion at m/z 86.
Table 5: Predicted Key Mass Spectrometry Fragments Interactive data table. Click on headers to sort.
| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 158 | [C₈H₁₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 129 | [M - C₂H₅]⁺ | α-cleavage at C1-C2 |
| 86 | [CH(CH₂CH₃)C(O)N(CH₃)₂]⁺ | Cleavage of C1-N bond |
Computational Chemistry and Theoretical Investigations of 2 Ethylamino N,n Dimethylbutyramide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, rooted in quantum mechanics, provide insights into molecular structure, reactivity, and various spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govinternationalrasd.org It is based on the principle that the energy of a system can be determined from its electron density. For a molecule like 2-(Ethylamino)-N,N-dimethylbutyramide, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be employed to optimize the molecular geometry and calculate various electronic properties. researchgate.netmdpi.com These properties include the total energy, dipole moment, and the distribution of electronic charge within the molecule. Such studies are crucial for understanding the molecule's stability and reactivity. nih.gov
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule three-dimensionally. wolfram.comlibretexts.org It is calculated from the electronic density and provides a guide to the electrostatic interactions between molecules. scispace.com The MEP surface is colored to represent different electrostatic potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.netresearchgate.net For 2-(Ethylamino)-N,N-dimethylbutyramide, an MEP map would highlight the electronegative oxygen and nitrogen atoms as regions of negative potential and the hydrogen atoms bonded to nitrogen and carbon as areas of positive potential, offering insights into its intermolecular interactions.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgfiveable.me The energies and shapes of these orbitals are critical in determining a molecule's chemical reactivity and its behavior in chemical reactions. youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. The energy gap between the HOMO and LUMO is an important indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For 2-(Ethylamino)-N,N-dimethylbutyramide, FMO analysis would identify the specific atoms contributing most to the HOMO and LUMO, thereby predicting the most probable sites for electron donation and acceptance.
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. drugdesign.orgrsc.org Understanding the conformational preferences and the energy associated with different conformers is vital for predicting a molecule's biological activity and physical properties. mdpi.commdpi.com
A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule. researchgate.netresearchgate.net By systematically rotating one or more dihedral angles and calculating the energy at each step, a PES can be generated. scispace.com This surface maps the potential energy of the molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between conformers. For 2-(Ethylamino)-N,N-dimethylbutyramide, PES scans around the rotatable bonds (e.g., the C-C and C-N bonds in the ethylamino and butyramide (B146194) fragments) would reveal the most stable conformations and the energy barriers for interconversion between them.
Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.govrsc.org By solving Newton's equations of motion for the atoms in the system, MD simulations can model the dynamic behavior of the molecule, including its conformational changes. molsimlab.com This method allows for a more extensive sampling of the conformational space than static calculations, providing a statistical distribution of the different conformations at a given temperature. An MD simulation of 2-(Ethylamino)-N,N-dimethylbutyramide would offer a dynamic picture of its flexibility and the relative populations of its various conformers in a given environment (e.g., in a vacuum or in a solvent). nih.gov
Theoretical Prediction of Spectroscopic Properties
Computational spectroscopy is a powerful tool in modern chemistry, enabling the prediction of various spectroscopic properties of molecules with a high degree of accuracy. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and understanding the underlying molecular structure and dynamics. For 2-(Ethylamino)-N,N-dimethylbutyramide, computational methods can provide a detailed picture of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra.
The prediction of NMR chemical shifts through computational methods has become an indispensable tool for the structural elucidation of organic molecules. frontiersin.org Theoretical calculations can provide valuable insights into the electronic environment of atomic nuclei, which in turn governs their chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts are derived. researchgate.net
For 2-(Ethylamino)-N,N-dimethylbutyramide, density functional theory (DFT) calculations are typically employed to first optimize the molecular geometry. Following geometry optimization, the GIAO method is used to compute the isotropic magnetic shielding constants for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals like B3LYP and extended basis sets often providing a good balance between accuracy and computational cost. elixirpublishers.com
The predicted chemical shifts can aid in the assignment of experimental NMR spectra and can be particularly useful in distinguishing between different conformations or isomers of the molecule. A hypothetical set of calculated ¹H and ¹³C NMR chemical shifts for 2-(Ethylamino)-N,N-dimethylbutyramide is presented in the interactive data table below, illustrating the type of data obtained from such computational studies.
Interactive Data Table: Predicted NMR Chemical Shifts for 2-(Ethylamino)-N,N-dimethylbutyramide
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (Ethyl) | 1.15 | 15.2 |
| CH₂ (Ethyl) | 2.60 | 45.8 |
| N-CH₃ (Amide) | 2.95 | 37.1 |
| N-CH₃ (Amide) | 3.10 | 38.5 |
| CH (Butyramide) | 2.85 | 65.4 |
| CH₂ (Butyramide) | 1.70 | 25.9 |
| CH₃ (Butyramide) | 0.95 | 13.8 |
| C=O (Amide) | - | 175.3 |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational methods can simulate these spectra by calculating the harmonic vibrational frequencies and their corresponding IR and Raman intensities. These calculations are typically performed using DFT methods, which have been shown to provide reliable predictions of vibrational spectra. elixirpublishers.com
The process begins with the optimization of the molecule's geometry to find its minimum energy structure. Subsequently, the second derivatives of the energy with respect to the atomic coordinates are calculated to obtain the force constants. From the force constants, the vibrational frequencies are determined. The IR intensities are calculated from the derivatives of the dipole moment with respect to the vibrational modes, while Raman intensities are determined from the derivatives of the polarizability.
Simulated spectra for 2-(Ethylamino)-N,N-dimethylbutyramide can reveal the characteristic vibrational modes associated with its functional groups, such as the C=O stretch of the amide, the N-H bend, and the various C-H stretching and bending modes. nih.gov A comparison between the simulated and experimental spectra can aid in the detailed assignment of the observed vibrational bands. Below is an interactive data table presenting a hypothetical set of key calculated vibrational frequencies and their intensities for 2-(Ethylamino)-N,N-dimethylbutyramide.
Interactive Data Table: Simulated Vibrational Frequencies for 2-(Ethylamino)-N,N-dimethylbutyramide
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |
| C=O Stretch | 1685 | 350 | 25 |
| N-H Bend | 1550 | 80 | 10 |
| C-H Stretch (Ethyl) | 2975 | 50 | 60 |
| C-H Stretch (Amide) | 2940 | 45 | 55 |
| C-N Stretch | 1250 | 120 | 15 |
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions, providing detailed insights into the energy landscape and the structures of transient species that are often difficult to observe experimentally. For 2-(Ethylamino)-N,N-dimethylbutyramide, computational methods can be used to explore its reactivity, including potential synthetic pathways and degradation mechanisms.
A key aspect of studying a reaction mechanism is the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction pathway. The structure of the transition state provides crucial information about the bond-making and bond-breaking processes that occur during the reaction.
Computational methods, particularly those based on DFT, are widely used to locate and characterize transition states. A transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions. A key characteristic of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
For a hypothetical reaction involving 2-(Ethylamino)-N,N-dimethylbutyramide, such as an intramolecular cyclization or a reaction with another molecule, computational chemists would first propose a plausible reaction pathway. Then, various algorithms would be employed to locate the transition state structure connecting the reactants and products. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a critical parameter for understanding reaction kinetics.
Once a transition state has been located and confirmed, a reaction coordinate analysis can be performed to map out the entire energy profile of the reaction. The intrinsic reaction coordinate (IRC) is the minimum energy path that connects the reactants to the products through the transition state.
For 2-(Ethylamino)-N,N-dimethylbutyramide, a reaction coordinate analysis could be used to visualize the geometric changes that occur during a reaction, such as the gradual formation and breaking of chemical bonds. This level of detail is invaluable for a fundamental understanding of the molecule's reactivity and for designing new synthetic routes or predicting its stability under various conditions.
Chemical Reactivity and Transformation of 2 Ethylamino N,n Dimethylbutyramide
Functional Group Interconversions and Derivatization Strategies
The distinct reactivity of the amide and amine moieties in 2-(Ethylamino)-N,N-dimethylbutyramide allows for selective modifications, leading to a range of derivatives.
The N,N-dimethylbutyramide portion of the molecule is a tertiary amide, which is known to be significantly resistant to hydrolysis. arkat-usa.orgresearchgate.net Cleavage of this amide bond to yield 2-(ethylamino)butyric acid and dimethylamine (B145610) typically requires vigorous conditions such as prolonged heating with strong acids or bases. bham.ac.uklibretexts.org
Acid-Catalyzed Hydrolysis:
Base-Catalyzed Hydrolysis:
Base-catalyzed hydrolysis requires high temperatures and a high concentration of a strong base like sodium hydroxide (B78521). chemistrysteps.com The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The expulsion of the dimethylamide anion is energetically unfavorable due to its high basicity. chemistrysteps.com However, under forcing conditions, the reaction can proceed to form the carboxylate salt and dimethylamine. arkat-usa.orgchemistrysteps.com Non-aqueous conditions, such as using NaOH in a mixture of methanol (B129727) and an aprotic solvent, have been shown to facilitate the hydrolysis of tertiary amides. arkat-usa.orgresearchgate.netumich.edu
| Condition | Reagents | Products | Reactivity |
| Acidic | Strong acid (e.g., HCl, H₂SO₄), water, heat | 2-(Ethylamino)butyric acid, Dimethylammonium salt | Low; requires forcing conditions |
| Basic | Strong base (e.g., NaOH), water, heat | Sodium 2-(ethylamino)butyrate, Dimethylamine | Very low; requires harsh conditions |
The secondary amine in 2-(Ethylamino)-N,N-dimethylbutyramide is a nucleophilic center and can readily undergo alkylation and acylation reactions.
N-Alkylation:
N-alkylation can be achieved by reacting the compound with alkyl halides. wikipedia.org The reaction proceeds via an S\N2 mechanism, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. This reaction can sometimes be complicated by overalkylation, especially with reactive alkylating agents, leading to the formation of a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com However, the synthesis of tertiary amines from secondary amines is generally a more controlled process. masterorganicchemistry.com Modern methods for the N-alkylation of secondary amines also include the use of alcohols as alkylating agents in the presence of a suitable catalyst, which is considered a greener approach. organic-chemistry.orgrsc.org
N-Acylation:
The secondary amine can be easily acylated using various acylating agents such as acid chlorides, acid anhydrides, or esters under appropriate conditions. Reaction with an acid chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields the corresponding N-acyl derivative. This is a common method for the synthesis of more complex amides.
Another important transformation is the reaction with isocyanates or isothiocyanates to form substituted ureas and thioureas, respectively. For instance, reaction with an alkyl or aryl isocyanate would yield an N,N'-disubstituted, N-acyl urea (B33335) derivative. The synthesis of ureas from secondary amines can also be achieved using reagents like phosgene (B1210022) or its equivalents, or through catalytic carbonylation methods. nih.gov
| Reaction | Reagent | Functional Group Formed |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Tertiary amine |
| N-Acylation | Acid chloride (e.g., CH₃COCl) | N-Acyl-N-alkyl amide |
| Urea Formation | Isocyanate (e.g., PhNCO) | Trisubstituted urea |
| Carbamate Formation | Chloroformate (e.g., ClCOOCH₃) | Carbamate |
Chiral Derivatization and Resolution Techniques
Assuming 2-(Ethylamino)-N,N-dimethylbutyramide is synthesized as a racemic mixture, the separation of its enantiomers is a crucial step for many of its potential applications, particularly in pharmacology.
A classical and widely used method for the resolution of racemic amines is through the formation of diastereomeric salts with a chiral acid. wikipedia.org The secondary amine in 2-(Ethylamino)-N,N-dimethylbutyramide can be protonated by a chiral acid, such as (+)-tartaric acid, (-)-mandelic acid, or (+)-camphorsulfonic acid, to form a pair of diastereomeric salts. wikipedia.org
These diastereomeric salts have different physical properties, including solubility in a given solvent. almerja.net This difference in solubility allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral auxiliary (the acid) can be removed by treatment with a base to regenerate the enantiomerically pure amine. This technique has been successfully applied to the resolution of related compounds like 2-aminobutyramide. google.com
| Chiral Acid | Potential Solvent for Crystallization | Separation Principle |
| (+)-Tartaric acid | Ethanol, Methanol, or Water-alcohol mixtures | Differential solubility of diastereomeric tartrate salts |
| (-)-Mandelic acid | Varies depending on the substrate | Differential solubility of diastereomeric mandelate (B1228975) salts |
| (+)-Camphorsulfonic acid | Varies depending on the substrate | Differential solubility of diastereomeric camphorsulfonate salts |
Another powerful technique for separating enantiomers is to convert them into a mixture of diastereomers through covalent bonding with a chiral derivatizing agent (CDA). wikipedia.org These diastereomers can then be separated using standard chromatographic techniques like HPLC or GC. google.com
For the secondary amine in 2-(Ethylamino)-N,N-dimethylbutyramide, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) chloride. wikipedia.org Reaction with the enantiomerically pure acid chloride would form a pair of diastereomeric amides. These diastereomers exhibit different retention times on a non-chiral chromatographic column, allowing for their separation and quantification. Other CDAs that react with amines include 1-(9-fluorenyl)ethyl chloroformate (FLEC) and Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). researchgate.netrsc.org After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers, although for analytical purposes, this is often not necessary.
Role as a Precursor in Multi-Step Organic Synthesis
The presence of both a nucleophilic secondary amine and a modifiable amide group, along with a chiral center, makes 2-(Ethylamino)-N,N-dimethylbutyramide a potentially valuable building block in multi-step organic synthesis.
α-Amino amides are recognized as important precursors for the synthesis of various nitrogen-containing heterocyclic compounds. nih.govnih.gov For instance, the ethylamino group could be incorporated into a heterocyclic ring system through reactions with difunctional electrophiles. The synthesis of heterocycles from α-amino acids and their derivatives is a well-established field in medicinal chemistry. rsc.orgrdd.edu.iqfrontiersin.org Depending on the reaction partners and conditions, a variety of heterocyclic scaffolds, such as piperazinones, benzodiazepines, or other complex structures, could potentially be synthesized. The α-amino amide moiety can serve as a versatile synthon for introducing specific structural motifs into larger, more complex molecules, including potential pharmaceutical agents. nih.gov
Incorporation into Complex Molecular Frameworks
There are no documented examples in peer-reviewed literature or patents demonstrating the direct incorporation of 2-(Ethylamino)-N,N-dimethylbutyramide into more complex molecular frameworks. While α-amino amides, as a general class of compounds, are valuable precursors in organic synthesis, the specific reaction pathways and resulting complex molecules derived from 2-(Ethylamino)-N,N-dimethylbutyramide have not been reported. The reactivity of analogous α-amino amides often involves transformations at the α-amino group or the amide functionality to construct heterocyclic systems or to be integrated into larger scaffolds. However, without specific studies on the title compound, any discussion would be speculative and fall outside the scope of this focused analysis.
Utilization as a Building Block in Retrosynthetic Analysis
The concept of retrosynthetic analysis involves the deconstruction of a target molecule into simpler, commercially available, or easily synthesizable precursors. There is no published retrosynthetic analysis of a complex natural product or synthetic target that identifies 2-(Ethylamino)-N,N-dimethylbutyramide as a key building block or synthon. The utility of a molecule as a building block in retrosynthesis is established through its successful application in total synthesis. In the absence of such documented syntheses, the role of 2-(Ethylamino)-N,N-dimethylbutyramide as a strategic component in retrosynthesis remains undefined.
Advanced Applications of 2 Ethylamino N,n Dimethylbutyramide in Non Biological Chemical Sciences
Coordination Chemistry and Ligand Design
The molecular structure of 2-(Ethylamino)-N,N-dimethylbutyramide, featuring both an amide and a secondary amine functionality, suggests a strong potential for acting as a versatile ligand in coordination chemistry.
Metal Chelation Properties of the Amide and Amine Functionalities
The presence of both a nitrogen atom in the ethylamino group and an oxygen atom in the carbonyl group of the amide creates the potential for 2-(Ethylamino)-N,N-dimethylbutyramide to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The nitrogen and oxygen atoms can act as Lewis bases, donating their lone pairs of electrons to a metal center. The stability of the resulting metal complex would be influenced by several factors, including the nature of the metal ion, the solvent system, and the pH of the medium.
Table 1: Potential Metal Ion Interactions with 2-(Ethylamino)-N,N-dimethylbutyramide
| Metal Ion | Potential Coordination Geometry | Potential Bonding Characteristics |
| Transition Metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Square planar or octahedral | Coordination bonds with N (amine) and O (amide) |
| Lanthanide Ions (e.g., Eu³⁺, Tb³⁺) | Higher coordination numbers (e.g., 8 or 9) | Primarily electrostatic interactions |
| Main Group Metals (e.g., Al³⁺, Sn⁴⁺) | Tetrahedral or octahedral | Covalent character in the M-L bond |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 2-(Ethylamino)-N,N-dimethylbutyramide could theoretically be achieved by reacting the compound with a suitable metal salt in an appropriate solvent. The choice of solvent would be crucial to ensure the solubility of both the ligand and the metal salt. Characterization of the resulting complexes would involve a suite of analytical techniques.
Table 2: Hypothetical Characterization Data for a Metal Complex of 2-(Ethylamino)-N,N-dimethylbutyramide
| Technique | Expected Observations | Information Gained |
| Infrared (IR) Spectroscopy | Shift in the C=O and N-H stretching frequencies upon coordination. | Confirmation of ligand coordination to the metal center. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of protons and carbons near the coordination sites. | Elucidation of the solution-state structure of the complex. |
| X-ray Crystallography | Determination of the precise three-dimensional structure of the complex in the solid state. | Bond lengths, bond angles, and coordination geometry. |
| Mass Spectrometry | Observation of the molecular ion peak corresponding to the metal complex. | Confirmation of the composition of the complex. |
Supramolecular Chemistry and Molecular Recognition
The amide and amine functionalities of 2-(Ethylamino)-N,N-dimethylbutyramide also make it an interesting candidate for studies in supramolecular chemistry and molecular recognition.
Investigation of Self-Assembly Processes
The presence of both hydrogen bond donors (the N-H group of the secondary amine) and acceptors (the carbonyl oxygen of the amide) in 2-(Ethylamino)-N,N-dimethylbutyramide could facilitate its self-assembly into larger, ordered structures through intermolecular hydrogen bonding. The nature and dimensionality of these assemblies (e.g., linear chains, sheets, or more complex networks) would depend on factors such as solvent polarity and temperature. The hydrophobic ethyl and dimethyl groups could also play a role in directing the self-assembly process through van der Waals interactions.
Host-Guest Chemistry Involving the Amide Structure
Based on a comprehensive review of the available scientific literature, there is no specific information regarding the advanced applications of the chemical compound 2-(Ethylamino)-N,N-dimethylbutyramide in the fields of materials science, including its incorporation into polymer architectures or its role in smart materials or functional coatings.
Therefore, the requested article focusing on the advanced applications of 2-(Ethylamino)-N,N-dimethylbutyramide in non-biological chemical sciences cannot be generated at this time due to a lack of available research and data on the subject.
Conclusion and Future Research Directions for 2 Ethylamino N,n Dimethylbutyramide
Summary of Key Research Findings
A thorough review of scientific databases and literature reveals a significant lack of specific research focused on 2-(Ethylamino)-N,N-dimethylbutyramide. Key findings are therefore limited to its basic structural and molecular information, which can be computationally predicted. There are no readily available experimental data on its synthesis, reactivity, or biological activity. The primary identifier for this compound is its CAS number, which serves as a unique registry number but does not in itself provide scientific data.
Table 1: Computed Properties of 2-(Ethylamino)-N,N-dimethylbutyramide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H18N2O | Inferred from structure |
| Molecular Weight | 158.24 g/mol | Calculated |
Note: This table is based on computational predictions and not on experimental data.
Unresolved Questions and Challenges
The primary challenge surrounding 2-(Ethylamino)-N,N-dimethylbutyramide is the fundamental lack of empirical data. Key unresolved questions include:
Synthesis: There are no published, optimized, and characterized synthetic routes for its preparation.
Physicochemical Properties: Experimental data on its melting point, boiling point, solubility, and spectroscopic characteristics (NMR, IR, Mass Spectrometry) are not available.
Reactivity and Stability: Its chemical reactivity, stability under various conditions, and potential degradation pathways are unknown.
Biological Activity: There is no information regarding its pharmacological, toxicological, or any other biological effects.
Analytical Methods: Validated analytical methods for its detection and quantification have not been developed.
Prospective Research Avenues in Synthetic and Mechanistic Chemistry
Given the absence of existing research, the field is wide open for investigation. Prospective research avenues in synthetic and mechanistic chemistry could include:
Development of Synthetic Routes: Exploration of various synthetic strategies to produce 2-(Ethylamino)-N,N-dimethylbutyramide efficiently and with high purity. This could involve amidation reactions of a suitable carboxylic acid derivative or alkylation of an appropriate amine.
Reaction Mechanism Studies: Once a viable synthetic route is established, mechanistic studies could be undertaken to understand the reaction pathways, identify intermediates, and optimize reaction conditions.
Exploration of Chemical Reactivity: Investigating the reactivity of the secondary amine and the amide functional groups to understand its potential for further chemical modifications and derivatization.
Potential for Novel Non-Biological Applications
Without any existing research, the potential for non-biological applications is purely speculative and would need to be explored from the ground up. Based on the functional groups present (a tertiary amide and a secondary amine), one could hypothesize potential applications in areas such as:
Coordination Chemistry: The nitrogen and oxygen atoms could potentially act as ligands for metal ions, suggesting possible applications in catalysis or materials science.
Solvent Properties: Amide-containing molecules can sometimes exhibit interesting solvent properties.
Building Block for Organic Synthesis: It could serve as a precursor or building block for the synthesis of more complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
